Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C12H16N2O2S2 This compound is part of the thiophene family, characterized by a sulfur atom in its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common method includes the reaction of ethyl 2-(ethoxymethylidene)malonate with 1,3-thiazol-2-ylguanidines under specific conditions to form the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various industrial applications.
Mechanism of Action
The mechanism by which Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(carbamothioylamino)-4-methylpyrimidine-5-carboxylate
Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness: Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate stands out due to its specific structural features, such as the presence of the dimethyl group on the thiophene ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c1-4-14-9(13)7-5(2)6(3)16-8(7)12-10(11)15/h4H2,1-3H3,(H3,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMAPBMOMXAGRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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